molecular formula C21H18F2N4O2S B2558497 N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251693-10-3

N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B2558497
M. Wt: 428.46
InChI Key: KHXVVFTZSRQNPQ-UHFFFAOYSA-N
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Description

“N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a chemical compound with the molecular formula C21H15F2N7O2 . It is a complex organic molecule that contains several functional groups, including a sulfonamide group, a triazolo[4,3-a]pyridine ring, and two aromatic rings with fluorine and methyl substituents .


Synthesis Analysis

The synthesis of similar triazolo[4,3-a]pyridine derivatives has been reported in the literature . The general approach involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula and the nature of its functional groups . It contains a triazolo[4,3-a]pyridine ring, which is a fused ring system incorporating a triazole and a pyridine ring . The molecule also contains a sulfonamide group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to an amine group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of its various functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 435.4 g/mol . It has a topological polar surface area of 102 Ų, indicating that it has a significant degree of polarity . The compound has a computed XLogP3-AA value of 2.9, suggesting that it has some degree of lipophilicity .

Scientific Research Applications

Herbicidal Activity

Research has demonstrated that derivatives of N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These findings suggest potential applications in agricultural practices for weed management without the extensive use of traditional herbicides, which can have detrimental environmental impacts (Moran, 2003).

Antimicrobial Evaluation

Derivatives of this compound have been synthesized and assessed for their antimicrobial activities. The research findings indicate that some of these derivatives exhibit significant antimicrobial properties, which could be leveraged in the development of new antimicrobial agents for treating infections caused by resistant pathogens (Abdel-Motaal & Raslan, 2014).

Anticancer Potential

Modifications of N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have shown promising results in anticancer research. Specifically, replacing the acetamide group with an alkylurea moiety in this compound resulted in derivatives with potent antiproliferative activities against human cancer cell lines, suggesting potential applications in cancer therapy (Wang et al., 2015).

Insecticidal Agents

Research into the biochemical impacts of sulfonamide thiazole derivatives, incorporating elements of N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, has identified several compounds with potent toxic effects against the cotton leafworm, Spodoptera littoralis. These findings highlight the potential for developing new, effective insecticidal agents based on this chemical structure (Soliman et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not well documented . As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks.

properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O2S/c1-14-5-7-19(8-6-14)27(13-16-10-17(22)12-18(23)11-16)30(28,29)20-4-3-9-26-15(2)24-25-21(20)26/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXVVFTZSRQNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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